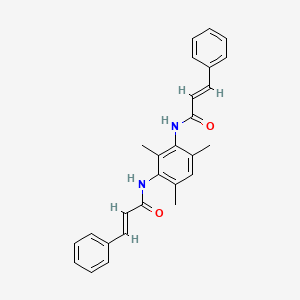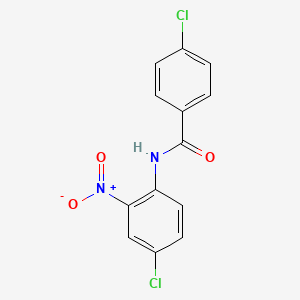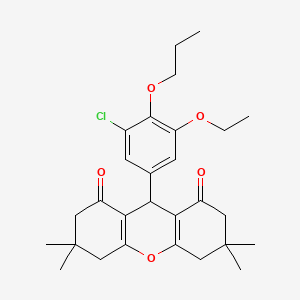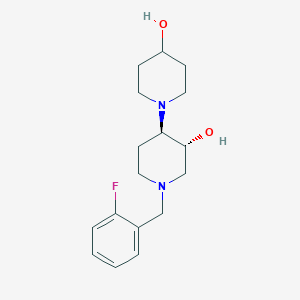
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the acrylamide family of compounds, which are known for their unique chemical properties and wide range of applications in various fields. The purpose of
作用機序
The mechanism of action of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) is not fully understood, but it is believed to act as a non-covalent inhibitor of enzymes and proteins. It has been found to bind to the active site of enzymes and prevent them from catalyzing their reactions. In addition, it has been shown to interact with various proteins and modulate their activity.
Biochemical and Physiological Effects:
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. In addition, it has been found to modulate the activity of various proteins, including transcription factors and receptors. These effects suggest that it may have potential applications in the development of new drugs and therapeutic agents.
実験室実験の利点と制限
The advantages of using N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) in lab experiments include its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, which makes it a versatile tool for scientific research. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
There are many potential future directions for the study of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide). One possible direction is the development of new drugs and therapeutic agents based on its biochemical and physiological effects. Another direction is the study of its interactions with various proteins and enzymes, which could lead to a better understanding of its mechanism of action. Additionally, the synthesis and modification of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) could lead to the development of new materials and compounds with unique properties.
合成法
The synthesis of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) involves the reaction of 2,4,6-trimethylbenzene-1,3-diamine with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization steps to obtain a pure compound. This method has been optimized and modified by various researchers to improve the yield and purity of the final product.
科学的研究の応用
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying protein-ligand interactions, as well as for the development of new drugs and therapeutic agents. In addition, it has been used in the development of new materials and as a building block for the synthesis of other compounds.
特性
IUPAC Name |
(E)-3-phenyl-N-[2,4,6-trimethyl-3-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-19-18-20(2)27(29-25(31)17-15-23-12-8-5-9-13-23)21(3)26(19)28-24(30)16-14-22-10-6-4-7-11-22/h4-18H,1-3H3,(H,28,30)(H,29,31)/b16-14+,17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMTXXULHDHVON-YXLFCKQPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C=CC2=CC=CC=C2)C)NC(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1NC(=O)/C=C/C2=CC=CC=C2)C)NC(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)


![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)



![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)